Cas no 7593-58-0 (Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide)

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide structure
7593-58-0 structure
Product Name:Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
CAS No:7593-58-0
MF:C8H11BrN2O2
MW:247.089141130447
CID:530695
PubChem ID:10729146
Update Time:2025-04-19

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide Chemical and Physical Properties

Names and Identifiers

    • Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
    • ethyl 2-pyridazin-1-ium-1-ylacetate,bromide
    • SCHEMBL20917698
    • 7593-58-0
    • ethyl 2-pyridazin-1-ium-1-ylacetate;bromide
    • DTXSID40444085
    • Inchi: 1S/C8H11N2O2.BrH/c1-2-12-8(11)7-10-6-4-3-5-9-10;/h3-6H,2,7H2,1H3;1H/q+1;/p-1
    • InChI Key: OSBXBBIVRRPTPE-UHFFFAOYSA-M
    • SMILES: [Br-].O(CC)C(C[N+]1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 246.00039g/mol
  • Monoisotopic Mass: 246.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų
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